N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide
Description
N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide is a synthetic organic compound featuring a but-2-ynamide backbone substituted with a pyridin-4-yl-ethyl group.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(1-pyridin-4-ylethyl)but-2-ynamide |
InChI |
InChI=1S/C11H12N2O/c1-3-4-11(14)13-9(2)10-5-7-12-8-6-10/h5-9H,1-2H3,(H,13,14) |
InChI Key |
PUIKJHJABXVURR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide can be achieved through several methods. One common approach involves the reaction of a pyridine derivative with an appropriate alkyne. For instance, the reaction between 4-bromopyridine and an alkyne in the presence of a palladium catalyst can yield the desired product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data Gaps
- T001-1768 has been characterized extensively, with data on solubility (logSw = -0.6425) and stereochemistry (achiral) .
- For This compound , experimental data on pharmacokinetics, toxicity, or synthetic yields are absent in public databases. Computational modeling (e.g., QSAR) could predict its properties based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
